molecular formula C20H20ClN3O5S B2881804 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride CAS No. 1215329-45-5

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride

Cat. No. B2881804
CAS RN: 1215329-45-5
M. Wt: 449.91
InChI Key: KSLSSLIHLMYTNT-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H20ClN3O5S and its molecular weight is 449.91. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibitory Potential

Research focused on investigating the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties. These compounds, including derivatives of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl), were synthesized and tested for their inhibitory activities against α-glucosidase and acetylcholinesterase. Most compounds showed significant inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. In silico molecular docking results were consistent with in vitro enzyme inhibition data, suggesting these compounds' potential for therapeutic applications (Abbasi et al., 2019).

Antibacterial Potential

Another study investigated the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. The synthesis began with N-2,3-dihydrobenzo[1,4]dioxin-6-amine, leading to compounds tested for antibacterial activity. Most synthesized compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, indicating their value as antibacterial agents (Abbasi et al., 2016).

Antimicrobial Activities

A novel bi-dentate ligand incorporating 8-hydroxyquinolines and sulfonamides within a single molecular framework was synthesized and investigated for antimicrobial activities. This study showed a significant increase in antimicrobial and antifungal activities compared with the parent compounds, highlighting the pharmacological importance of combining these moieties (Dixit et al., 2010).

Cytotoxic Activity

Research on sulfonamide derivatives with various moieties, including benzothiazole, pyrazole, and quinoline, showed that these compounds were screened in vitro for their anticancer activity. One compound, in particular, demonstrated potent efficacy against breast cancer cell lines, suggesting the potential of these derivatives in cancer treatment (Ghorab et al., 2015).

Analgesic and Anti-inflammatory Activities

A study on the synthesis of hydrochlorides of (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2(2H)-ylidene)acetamides revealed that these compounds displayed significant analgesic effects. Some amides showed anti-inflammatory effects in a carrageenan model, indicating their potential for pain relief and anti-inflammatory purposes (Yusov et al., 2019).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S.ClH/c1-23(29(25,26)19-4-2-3-14-12-21-8-7-16(14)19)13-20(24)22-15-5-6-17-18(11-15)28-10-9-27-17;/h2-8,11-12H,9-10,13H2,1H3,(H,22,24);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLSSLIHLMYTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride

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